![molecular formula C16H13NO3S B184098 N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide CAS No. 36942-42-4](/img/structure/B184098.png)
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide
Overview
Description
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C₁₆H₁₃NO₃S It is known for its unique structure, which combines a naphthalene ring with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-hydroxynaphthalene-1-amine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its sulfonamide group allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology
In biological research, this compound is employed to study enzyme inhibition . It acts as a probe for investigating specific biochemical pathways. Notably, it has been shown to inhibit the protein Mcl-1, which plays a critical role in cell survival and chemoresistance in cancer cells. The binding affinity of this compound to Mcl-1 is approximately 180 nM, indicating its potential as an anticancer agent.
Medicine
The compound has garnered attention for its therapeutic properties , particularly in antimicrobial and anticancer applications. Its ability to induce apoptosis in cancer cells through the disruption of Mcl-1 interactions with pro-apoptotic proteins positions it as a candidate for cancer therapy . Additionally, it has been explored for its effectiveness against triple-negative breast cancer (TNBC), showing selectivity against cancerous cells while sparing normal cells .
Industry
In industrial applications, this compound is used in the production of dyes and pigments . Its chemical properties allow it to be incorporated into various formulations that require color stability and durability.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various contexts:
- Cancer Therapy : In vitro studies demonstrated that this compound effectively inhibited TNBC cell lines with IC50 values ranging from 2–3 μM without affecting normal cell lines . This selectivity suggests potential clinical applications in targeted cancer therapies.
- Enzyme Inhibition : Research indicates that the compound inhibits Mcl-1 by disrupting its interaction with pro-apoptotic proteins Bak/Bax, promoting apoptosis in resistant cancer cells .
- Synthesis of Derivatives : A series of derivatives based on this compound have been synthesized and evaluated for their biological activities, further expanding its application scope .
Mechanism of Action
The mechanism of action of N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s sulfonamide group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar functional group but lacking the naphthalene ring.
Sulfadiazine: Contains a pyrimidine ring in place of the naphthalene ring.
Sulfamethoxazole: Features an isoxazole ring instead of the naphthalene ring.
Uniqueness
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide is unique due to its combination of a naphthalene ring and a benzenesulfonamide group. This structure imparts distinct chemical properties, such as enhanced aromaticity and potential for multiple types of chemical reactions. Additionally, its hydroxyl group provides opportunities for further functionalization, making it a versatile compound in synthetic chemistry .
Biological Activity
N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide, a compound belonging to the class of aryloxybenzenesulfonamides, has garnered attention due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a naphthalene ring substituted with a hydroxyl group at the 4-position and a benzenesulfonamide moiety. The presence of these functional groups is crucial for its biological interactions.
Recent studies have shown that this compound acts primarily as an inhibitor of the protein Mcl-1, which is known for its role in promoting cell survival and contributing to chemoresistance in various cancers. The compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells.
Key Findings:
- Binding Affinity : The compound demonstrates a binding affinity (K_i) of approximately 180 nM to Mcl-1, indicating a strong interaction that can effectively inhibit its function .
- Cell Death Mechanism : The biological characterization indicates that it causes cell death through a Bak/Bax-dependent mechanism, which is significant in the context of cancer treatment as it targets the intrinsic apoptotic pathway .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the efficacy of this compound against various cancer cell lines. These studies reveal promising results:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Human Myeloblastic Leukemia | 2.5 | Induces apoptosis via Mcl-1 inhibition |
Non-Small Cell Lung Cancer | 3.0 | Disruption of Mcl-1 interaction with BH3 peptides |
Melanoma | 2.8 | Activation of Bak/Bax pathway |
These results suggest that the compound selectively targets malignant cells while sparing normal cells, which is critical for reducing side effects during chemotherapy.
Case Study 1: Triple-Negative Breast Cancer (TNBC)
In a recent study focused on triple-negative breast cancer (TNBC), this compound was identified as a selective inhibitor with an IC50 value ranging from 2 to 3 µM against various TNBC cell lines. Notably, it showed no significant cytotoxicity toward non-cancerous breast cell lines (MCF-7 and MCF-10A), highlighting its potential as a targeted therapy for TNBC .
Case Study 2: Resistance Mechanisms
Another investigation explored the role of this compound in overcoming chemoresistance linked to high Mcl-1 expression. By downregulating Mcl-1 levels, this compound increased sensitivity to other chemotherapeutic agents, suggesting its utility in combination therapies for resistant cancers .
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-21(19,20)12-6-2-1-3-7-12/h1-11,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVUJXJDOGXUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351255 | |
Record name | N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36942-42-4 | |
Record name | N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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